
Edonentan
概要
説明
エドネタンは、エンドセリンA受容体に特異的に作用する、高選択的なエンドセリン受容体拮抗薬です。 エドネタンは、分子式がC28H32N4O5Sであるビフェニルスルホンアミド化合物です 。エドネタンは、主に血管拡張作用のために、循環器系の病気の治療に用いられます。
準備方法
合成経路および反応条件: エドネタンの合成には、保護された前駆体の調製から始まる複数の段階が含まれます。 一般的な方法の1つは、保護されたアルデヒドの還元アミノ化に続いてアルキル化を行う方法です 。 次に、デスメチル前駆体をヨウ化メチルと反応させ、その後、高速液体クロマトグラフィーを用いて脱保護および精製を行います 。
工業生産方法: エドネタンの工業生産は、一般的に同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に制御することが含まれます。 反応監視および精製のために自動システムを使用することは、工業環境では一般的です 。
化学反応の分析
反応の種類: エドネタンは、以下を含む様々な化学反応を起こします。
酸化: エドネタンは、特定の条件下で酸化され、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、エドネタンを対応するアミン誘導体に転換させることができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
置換: 様々な置換ビフェニルスルホンアミド.
科学的研究の応用
Ophthalmological Applications
Glaucoma Treatment
Edonentan has been investigated for its potential in treating glaucoma. Research indicates that it can improve retinal blood flow and reduce intraocular pressure (IOP), which are critical factors in managing glaucoma. In a healthy rabbit model, this compound demonstrated the ability to increase perfusion to the retina, thus reducing damage to retinal cells. This effect is believed to be mediated through mechanisms that enhance blood vessel radius, leading to improved retinal blood flow as described by Poiseuille's Law:
where is the blood vessel radius, is blood viscosity, and is the length of the blood vessel .
Diabetic Retinopathy
In diabetic retinopathy, this compound's role is to counteract ischemia and oxidative injury by improving retinal perfusion and reducing vascular endothelial growth factor (VEGF) upregulation. This action may help slow neovascularization and mitigate complications associated with macular edema .
Renal Applications
Chronic Kidney Disease
this compound has shown protective effects in models of chronic kidney disease. Studies have indicated that endothelin receptor antagonists can normalize the expression of growth factors and reduce extracellular matrix proteins, thereby diminishing renal fibrosis and glomerular injury. For instance, in diabetic rat models, this compound reduced proteinuria and improved kidney function without significantly altering blood pressure .
Proteinuria Reduction
Clinical trials have explored the efficacy of this compound in reducing proteinuria in patients with diabetic nephropathy. The compound's ability to block endothelin receptors contributes to its renoprotective effects, making it a candidate for further investigation in renal therapies .
Cardiovascular Applications
Hypertension Management
this compound may play a role in managing resistant hypertension. The blockade of endothelin receptors has been associated with vasodilation and improved hemodynamics in patients with heart failure. The compound has been studied alongside others like bosentan and ambrisentan for their effects on vascular resistance and cardiac output .
Heart Failure Treatment
Research indicates that endothelin receptor antagonists can improve outcomes in heart failure patients by decreasing vascular resistance and enhancing cardiac output. Although some studies have shown mixed results regarding efficacy, ongoing research aims to clarify the therapeutic potential of this compound in this area .
Table 1: Summary of Key Studies on this compound
Study | Application | Findings |
---|---|---|
Sasaoka et al., 2006 | Glaucoma | Increased retinal blood flow; reduced optic nerve damage in rabbit model |
Spires et al., 2023 | Chronic Kidney Disease | Diminished glomerular injury; reduced proteinuria in diabetic rats |
Clozel et al., 1994 | Heart Failure | Improved cardiac output; decreased vascular resistance with endothelin antagonists |
作用機序
エドネタンは、血管収縮に関与するエンドセリンA受容体を選択的に阻害することにより、その効果を発揮します。この受容体を阻害することにより、エドネタンは血管拡張を促進し、血圧を低下させます。 分子標的は、エンドセリンA受容体を含み、関連する経路は、血管の緊張と血流の調節に関与しています 。
類似の化合物との比較
類似の化合物:
ボスエンタン: エンドセリンA受容体とエンドセリンB受容体の両方に影響を与える、デュアルエンドセリン受容体拮抗薬。
アンブリセンタン: 同様の血管拡張作用を持つ、選択的なエンドセリンA受容体拮抗薬。
シタキセンタン: 異なる化学構造を持つ、もう1つの選択的なエンドセリンA受容体拮抗薬.
エドネタンの独自性: エドネタンは、エンドセリンB受容体に対する80,000倍の選択性を持ち、エンドセリンA受容体に対する高い選択性が特徴です 。この高い選択性により、他のエンドセリン受容体を介したプロセスに影響を与えることなく、循環器系の病気に関与する特定の経路を標的とするのに特に効果的です。
類似化合物との比較
Bosentan: A dual endothelin receptor antagonist affecting both endothelin A and B receptors.
Ambrisentan: A selective endothelin A receptor antagonist with similar vasodilatory properties.
Sitaxsentan: Another selective endothelin A receptor antagonist with a different chemical structure.
Uniqueness of Edonentan: this compound is unique due to its high selectivity for the endothelin A receptor, with an 80,000-fold selectivity over the endothelin B receptor . This high selectivity makes it particularly effective in targeting specific pathways involved in cardiovascular diseases without affecting other endothelin receptor-mediated processes.
生物活性
Edonentan is a selective endothelin receptor antagonist primarily targeting the ETA receptor subtype. It has been investigated for its potential therapeutic applications in various conditions, particularly those related to vascular and ocular health. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound acts by blocking the endothelin-1 (ET-1) peptide from binding to its receptors, specifically the ETA and ETB receptors. The inhibition of these receptors results in various physiological effects:
- Vasodilation : By antagonizing ETA receptors, this compound promotes vasodilation, leading to decreased vascular resistance and improved blood flow.
- Reduction of Intraocular Pressure (IOP) : In ocular applications, this compound has shown promise in reducing IOP, which is critical in managing glaucoma.
- Neuroprotection : The compound may offer neuroprotective effects by improving retinal blood flow and preventing retinal cell damage associated with conditions like diabetic retinopathy.
Pharmacological Effects
The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in multiple therapeutic contexts:
- Cardiovascular Effects :
-
Ocular Applications :
- In studies involving animal models, this compound significantly improved retinal blood flow and reduced optic nerve damage caused by elevated IOP .
- The compound has been evaluated alongside other agents for its potential to enhance the efficacy of glaucoma treatments by providing neuroprotective benefits .
- Renal Effects :
Case Studies
Several clinical and preclinical studies have assessed the efficacy of this compound:
- Glaucoma Treatment : A study using a healthy rabbit model demonstrated that this compound effectively improved retinal blood flow compared to standard IOP-lowering treatments. The improvement was quantified using Poiseuille's Law to assess changes in blood vessel radius and perfusion pressure .
- Diabetic Retinopathy : In models of diabetic retinopathy, this compound treatment resulted in reduced hypoxia and inflammation within the retina, potentially slowing the progression of vascular complications associated with diabetes .
Data Table: Summary of Biological Activities
Activity Area | Effect | Mechanism |
---|---|---|
Cardiovascular | Decreased blood pressure | ETA receptor blockade |
Ocular Health | Reduced IOP; improved retinal perfusion | Antagonism of ET-1 |
Renal Function | Improved kidney function; reduced proteinuria | Inhibition of ET-1 signaling |
Neuroprotection | Prevention of retinal cell death | Enhanced blood flow |
特性
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRYNKVKJAJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175320 | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210891-04-6 | |
Record name | Edonentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDONENTAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。